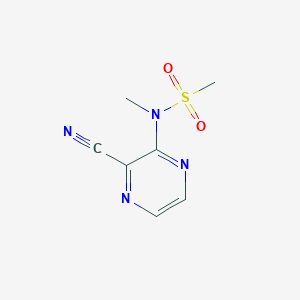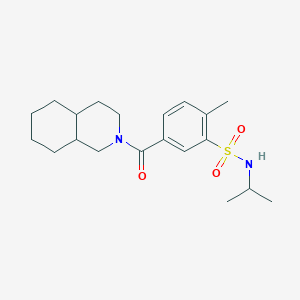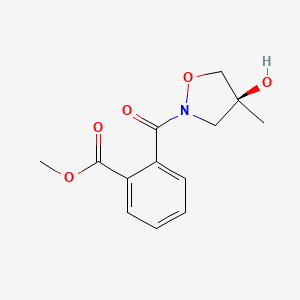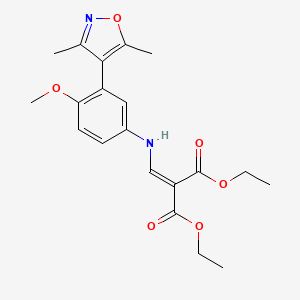
1-Methylpiperidin-4-yl 4-iodobenzoate
Overview
Description
1-Methylpiperidin-4-yl 4-iodobenzoate is an organic compound with the molecular formula C13H16INO2. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an ester linkage to a 4-iodobenzoate moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-yl 4-iodobenzoate can be synthesized through the esterification of 1-methylpiperidin-4-ol with 4-iodobenzoyl chloride. The reaction typically involves the following steps:
Preparation of 1-methylpiperidin-4-ol: This intermediate can be synthesized from piperidine through N-methylation followed by hydroxylation at the 4-position.
Esterification Reaction: Under an inert atmosphere, 1-methylpiperidin-4-ol is dissolved in a suitable solvent like tetrahydrofuran (THF). To this solution, a base such as butyl lithium is added at low temperatures (around -78°C).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-4-yl 4-iodobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the benzoate moiety can be replaced by other nucleophiles.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 1-methylpiperidin-4-ol and 4-iodobenzoic acid.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form more saturated analogs.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azidobenzoate or 4-cyanobenzoate derivatives can be formed.
Hydrolysis Products: 1-methylpiperidin-4-ol and 4-iodobenzoic acid.
Oxidation and Reduction Products: N-oxide derivatives or more saturated piperidine analogs.
Scientific Research Applications
1-Methylpiperidin-4-yl 4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: It serves as a precursor for radiolabeled compounds used in molecular imaging to diagnose and monitor diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl 4-iodobenzoate involves its interaction with specific molecular targets. For instance, when used as a substrate for butyrylcholinesterase, the compound binds to the active site of the enzyme, allowing for the study of enzyme kinetics and inhibition. The iodine atom in the benzoate moiety also facilitates radiolabeling, enabling the compound to be used in imaging studies to track biological processes .
Comparison with Similar Compounds
1-Methylpiperidin-4-yl 4-iodobenzoate can be compared with other similar compounds such as:
1-Methylpyrrolidin-3-yl 4-iodobenzoate: This compound has a pyrrolidine ring instead of a piperidine ring, which affects its chemical reactivity and biological interactions.
4-Iodobenzoyl Chloride: While not an ester, this compound is a key reagent in the synthesis of this compound and other iodobenzoate derivatives.
1-Methylpiperidin-4-yl Benzoate: This compound lacks the iodine atom, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of a piperidine ring and an iodobenzoate moiety, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 4-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXRNGJVZIXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


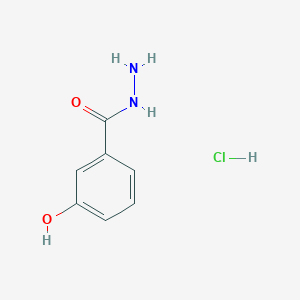
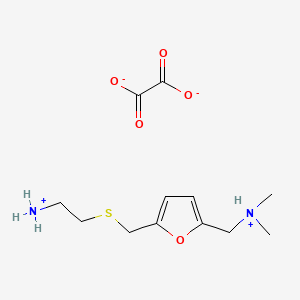
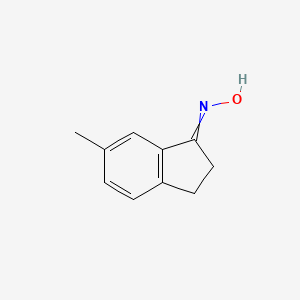
![2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B8100456.png)
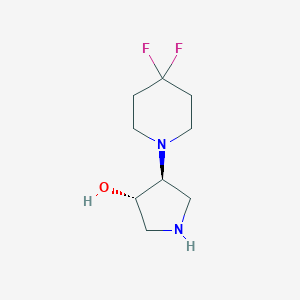

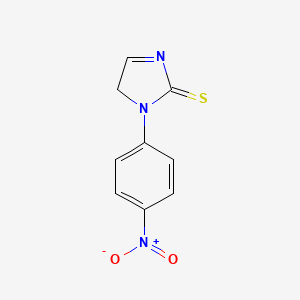
![13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene](/img/structure/B8100480.png)
![[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8100487.png)
